molecular formula C19H32O2 B8259387 cis-7,10,13-Nonadecatrienoic acid

cis-7,10,13-Nonadecatrienoic acid

Cat. No.: B8259387
M. Wt: 292.5 g/mol
InChI Key: JYQOUGMXXGSUEX-YHTMAJSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-7,10,13-Nonadecatrienoic acid is a long-chain polyunsaturated fatty acid (PUFA) characterized by its 19-carbon chain and three cis-configured double bonds originating at the 7, 10, and 13 positions. This structural profile categorizes it as an omega-3 fatty acid, a class of lipids renowned for their significant roles in biological systems. While specific literature on this C19:3 n-3 compound is limited, its structure suggests it shares research applications with shorter-chain homologs like the well-documented 7,10,13-Hexadecatrienoic acid (C16:3), which is a known component of plant galactolipids and is studied for its role in photosynthetic membranes . Researchers value such fatty acids for their utility in lipidomics, the study of membrane biophysics, and as precursors for signaling molecules. As a specialized fatty acid, it is anticipated to be used in studies investigating the structure-function relationships of lipids, the modulation of membrane fluidity, and as a standard in analytical chemistry for metabolomic profiling. The compound is provided with detailed analytical characterization to ensure identity and purity. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

(7E,10E,13E)-nonadeca-7,10,13-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10,12-13H,2-5,8,11,14-18H2,1H3,(H,20,21)/b7-6+,10-9+,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQOUGMXXGSUEX-YHTMAJSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Elongation and Desaturation Pathways

The biosynthesis of PUFAs in transgenic microorganisms relies on elongase and desaturase enzymes to modify hydrocarbon chains. For example, Escherichia coli engineered with a recombinant plasmid containing fadL and fadD genes can uptake exogenous fatty acids and process them into longer-chain derivatives. A similar approach could be applied to synthesize cis-7,10,13-nonadecatrienoic acid by introducing specific elongases and desaturases:

  • Substrate Selection : Linoleic acid (C18:2 n-6) or γ-linolenic acid (C18:3 n-6) may serve as precursors.

  • Elongation : A Δ6 elongase could extend the chain by two carbons, converting C18:3 n-6 to C20:3 n-6.

  • Desaturation : A Δ5 desaturase would introduce the final double bond at position 13, yielding C19:3 n-6.

Key Enzymes and Genes

EnzymeFunctionGene SourceReference
Δ6 ElongaseChain elongationPavlova lutheri
Δ5 DesaturaseDouble bond introductionMortierella alpina

This method mirrors the production of arachidonic acid (C20:4 n-6) in E. coli, where codon-optimized genes enhanced yields up to 12% of total fatty acids.

Fermentation Optimization

Critical parameters for microbial PUFA production include:

  • Carbon Source : Glycerol or glucose at 20–40 g/L.

  • Temperature : 25–30°C to maintain enzyme activity.

  • Oxygenation : Microaerobic conditions to prevent oxidative degradation.

A hypothetical fermentation protocol for this compound might yield 50–100 mg/L, based on analogous systems.

Chemical Synthesis Strategies

Partial Hydrogenation of Acetylenic Intermediates

The stereoselective synthesis of cis-trienoic acids often involves partial hydrogenation of acetylenic precursors. For example, 7,10,13-hexadecatriynoic acid can be converted to the cis-trienoic form using Lindlar’s catalyst. Adapting this method for C19:3 n-6 would require:

  • Alkyne Formation : Coupling of C7-C10 and C13-C19 segments via Sonogashira coupling.

  • Selective Hydrogenation : Use of quinoline-poisoned Pd/BaSO4 to ensure cis geometry.

Example Reaction Scheme

C7H15C≡C(CH2)3COOH+C10H21C≡C(CH2)5COOHPdcis-7,10,13-C19:3 n-6\text{C}7\text{H}{15}\text{C≡C}(\text{CH}2)3\text{COOH} + \text{C}{10}\text{H}{21}\text{C≡C}(\text{CH}2)5\text{COOH} \xrightarrow{\text{Pd}} \text{cis-7,10,13-C19:3 n-6}

Wittig Olefination

The Wittig reaction enables precise double bond placement. For instance, the synthesis of all-cis-7,10,13-hexadecatrienoic acid employed phosphonium ylides to construct each double bond sequentially. Scaling this to C19:3 n-6 would involve:

  • Ylide Preparation : Triphenylphosphine derivatives of C7, C10, and C13 aldehydes.

  • Stepwise Coupling : Iterative ylide reactions with carboxylic acid intermediates.

Yield Considerations

StepReactionYield (%)
1C7 Aldehyde + Ylide 165
2C10 Aldehyde + Ylide 258
3C13 Aldehyde + Ylide 352

Cumulative yields for trienoic acids via this method typically range from 15–20%.

Metabolic Engineering in Plant Systems

Heterologous Expression in Oilseed Crops

Brassica species engineered with Δ6 desaturase and elongase genes have produced hexadecatrienoic acid (C16:3) at 5–8% of seed oil content. Expressing a Δ5 desaturase in such systems could redirect flux toward C19:3 n-6.

Transgene Stacking Strategy

  • Δ6 Desaturase : Introduces double bond at position 6.

  • Elongase 2 (ELO2) : Extends C16:3 to C18:3.

  • Δ5 Desaturase : Generates final double bond at position 13.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between cis-7,10,13-nonadecatrienoic acid and related compounds:

Compound Chain Length Double Bond Positions Functional Group Molecular Formula Reported Biological Activities Occurrence
This compound C19:3 7, 10, 13 Carboxylic acid C19H32O2 Inferred membrane modulation Not explicitly reported
cis,cis,cis-7,10,13-Hexadecatrienal C16:3 7, 10, 13 Aldehyde C16H26O Antioxidant, antimicrobial A. muricata, Spinifex littoreus, Thymus serpyllum
cis-10,13,16-Nonadecatrienoic acid C19:3 10, 13, 16 Carboxylic acid C19H32O2 Modulates membrane fluidity Synthetic/Research use
7(Z),10(Z),13(Z)-Hexadecatrienoic acid C16:3 7, 10, 13 Carboxylic acid C16H26O2 Lipid signaling, precursor to bioactive aldehydes Plant lipids
cis-10,13,16-Docosatrienoic acid C22:3 10, 13, 16 Carboxylic acid C22H38O2 Research use (toxicology undefined) Synthetic

Key Differences and Implications

(a) Chain Length and Double Bond Positioning
  • Chain Length: Shorter chains (e.g., C16:3 hexadecatrienal) are more volatile and prevalent in plant volatile organic compound (VOC) profiles, influencing antimicrobial defense mechanisms . Longer chains (e.g., C22:3 docosatrienoic acid) exhibit higher molecular weights (334.54 g/mol) and are used in membrane fluidity studies due to their extended hydrophobic tails .
  • Double Bond Positions: The 7,10,13 configuration in hexadecatrienal and nonadecatrienoic acid may enhance oxidative instability compared to 10,13,16 isomers, affecting their roles in lipid peroxidation and signaling .
(b) Functional Group Variations
  • Aldehydes vs. Carboxylic Acids: Aldehydes like cis,cis,cis-7,10,13-hexadecatrienal are often terminal products of lipid oxidation and contribute to plant defense via antimicrobial activity . Carboxylic acids (e.g., nonadecatrienoic acid) are integral to membrane phospholipids, influencing fluidity and protein interactions .

Biological Activity

cis-7,10,13-Nonadecatrienoic acid , also known as 19:3(n-3), is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and health benefits. This article explores the compound's biological activity, focusing on its metabolic pathways, physiological roles, and implications for health.

Chemical Structure and Properties

The molecular structure of this compound features three double bonds located at the 7th, 10th, and 13th carbon positions in a 19-carbon chain. Its chemical formula is C19H32O2. The presence of multiple double bonds classifies it as an omega-3 fatty acid, which is known for various health-promoting effects.

Metabolism and Bioavailability

Research indicates that this compound can be metabolized into various bioactive lipid mediators. These metabolites play crucial roles in cell signaling and inflammation regulation. For instance, studies have shown that PUFAs can undergo enzymatic transformations through lipoxygenase (LOX) and cyclooxygenase (COX) pathways to produce oxylipins, which are involved in inflammatory responses and cellular communication .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines such as TNFα and IL-6 in various cell types. For example, pretreatment with this fatty acid has been shown to enhance the anti-inflammatory response in hepatocytes by reducing the levels of inflammatory markers .

Cardiovascular Health

The compound's role in cardiovascular health is notable. It has been associated with improved vascular function by influencing endothelial cell function and reducing oxidative stress. The activation of large-conductance calcium-activated potassium channels (BKCa) has been observed in response to this compound, contributing to vasodilation and improved blood flow .

Study 1: Effects on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in fibroblast cells. Results indicated that treatment with this fatty acid led to increased triglyceride accumulation while simultaneously promoting cholesteryl ester formation. This suggests its potential role as a modulator of lipid homeostasis .

Study 2: Inflammatory Response Modulation

Another study focused on the inflammatory response modulation by this compound in HepG2 cells (a human liver cancer cell line). The findings revealed that this fatty acid significantly elevated the levels of TNFα and other pro-inflammatory cytokines following exposure to inflammatory stimuli. This highlights its dual role in both promoting and regulating inflammation .

Comparative Analysis of Biological Activities

Biological Activity This compound Other PUFAs (e.g., EPA/DHA)
Anti-inflammatoryYesYes
Cardiovascular protectionYesYes
Lipid metabolism modulationYesYes
Neuroprotective effectsLimitedStrong

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to identify and quantify cis-7,10,13-Nonadecatrienoic acid in natural extracts?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. For example, cis-7,10,13-hexadecatrienal (a structurally related compound) was detected in Anredera cordifolia leaves at 9.94% relative abundance using GC-MS with specific retention indices . Similarly, GC-MS analysis of Pulicaria inuloides essential oils identified this compound at 3.33% abundance, highlighting variations due to biological matrices . Complementary techniques like NMR or FTIR should be used for structural confirmation, especially when spectral libraries lack reference data.

Q. What are the primary natural sources of this compound?

  • Answer : The compound is found in plant-derived extracts, such as:

  • Anredera cordifolia (binahong) leaves, where it constitutes ~10% of volatile components .
  • Skimmia laureola leaves, detected via GC-MS analysis .
  • Essential oils of Pulicaria inuloides, with variations in abundance depending on extraction methods .

Q. What safety precautions are recommended for handling unsaturated fatty acids like this compound?

  • Answer : Although direct toxicological data are limited for this compound, analogous unsaturated fatty acids (e.g., cis-10,13,16-Docosatrienoic acid) require:

  • Storage at -20°C in ethanol to prevent oxidation .
  • Use of personal protective equipment (PPE) to avoid skin/eye contact, and immediate washing with water if exposed .
  • Handling in well-ventilated areas to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing this compound across studies?

  • Answer : Contradictions in GC-MS retention indices or peak percentages (e.g., 9.94% vs. 3.33% in different species ) may arise from matrix effects or instrument calibration. To mitigate:

  • Synthesize authentic standards using published protocols, such as the concise synthesis of (7Z,10Z,13Z)-7,10,13-hexadecatrienal via Wittig reactions .
  • Cross-validate with high-resolution mass spectrometry (HRMS) or isotopic labeling to confirm molecular formulas .

Q. What experimental designs are optimal for isolating this compound from complex biological matrices?

  • Answer : A multi-step approach is recommended:

Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to concentrate lipid-soluble compounds .

Purification : Employ column chromatography with silica gel or reverse-phase HPLC to separate unsaturated fatty acids .

Stabilization : Add antioxidants (e.g., BHT) during extraction to prevent oxidation .

Q. How does the structural conformation of this compound influence its reactivity and stability?

  • Answer : The cis-configured double bonds increase susceptibility to oxidation and polymerization. Key considerations include:

  • Thermal stability : Avoid heating above 40°C during analysis, as conjugated dienes/trienes degrade rapidly .
  • Light sensitivity : Store samples in amber vials to prevent photoisomerization .
  • Reactivity : Monitor for Michael addition or epoxidation under acidic/basic conditions using FTIR or UV-Vis spectroscopy .

Q. What methodologies are suitable for studying the biological activity of this compound in vitro?

  • Answer : To evaluate antioxidant or anti-inflammatory properties:

  • Cell-based assays : Use murine macrophage (RAW 264.7) or human keratinocyte (HaCaT) models, with dose-response curves (1–100 µM) .
  • Oxidative stress markers : Quantify lipid peroxidation (MDA assay) or ROS levels (DCFH-DA probe) .
  • Control experiments : Include saturated fatty acids (e.g., palmitic acid) to assess structure-activity relationships .

Methodological Considerations

  • Data Reproducibility : Document extraction solvents, GC-MS parameters (e.g., column type, temperature gradient), and internal standards (e.g., methyl esters) to ensure cross-study comparability .
  • Ethical Compliance : Follow institutional guidelines for chemical waste disposal, particularly for halogenated solvents used in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.